molecular formula C18H22BrN3O2 B591488 tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1256387-74-2

tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B591488
CAS No.: 1256387-74-2
M. Wt: 392.297
InChI Key: IODPTNKFQCJTSI-NVBFEUDRSA-N
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Description

tert-Butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral bicyclic compound featuring a 2-azabicyclo[2.2.1]heptane core substituted with a 6-bromo-benzimidazole moiety and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₇H₂₁BrN₃O₂, with a molecular weight of 391.28 g/mol. The compound’s stereochemistry—(1R,3S,4S)—is critical for its biological and physicochemical properties, as minor stereochemical deviations can drastically alter activity .

The bromine substituent at the 6-position of the benzimidazole serves as a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura) . The Boc group protects the secondary amine during synthesis, ensuring regioselective functionalization .

Properties

IUPAC Name

tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-12-6-4-10(8-12)15(22)16-20-13-7-5-11(19)9-14(13)21-16/h5,7,9-10,12,15H,4,6,8H2,1-3H3,(H,20,21)/t10-,12+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODPTNKFQCJTSI-NVBFEUDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C3=NC4=C(N3)C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1C3=NC4=C(N3)C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701105995
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-(6-bromo-1H-benzimidazol-2-yl)-, 1,1-dimethylethyl ester, (1R,3S,4S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256387-74-2
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-(6-bromo-1H-benzimidazol-2-yl)-, 1,1-dimethylethyl ester, (1R,3S,4S)-
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URL https://commonchemistry.cas.org/detail?cas_rn=1256387-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo(2.2.1)heptane-2-carboxylic acid, 3-(6-bromo-1H-benzimidazol-2-yl)-, 1,1-dimethylethyl ester, (1R,3S,4S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-(6-bromo-1H-benzimidazol-2-yl)-, 1,1-dimethylethyl ester, (1R,3S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701105995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling for Boronate Intermediate Formation

The synthesis of tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is intricately linked to its role as a precursor in cross-coupling reactions. As detailed in the Ledipasvir synthesis patent, the compound undergoes borylation with bis(pinacolato)diboron in the presence of a palladium or nickel catalyst to form a boronate ester intermediate. This step is critical for subsequent coupling with fluorenyl-imidazole fragments.

Reaction Conditions and Catalysts

ParameterDetailsYield (%)Reference
CatalystDichloro bis(di-tert-butylphenylphosphine)palladium(II)85–90
Solvent1,4-Dioxane
Temperature80–90°C
Reaction Time12–24 hours

The choice of palladium over nickel catalysts is justified by higher yields (85–90% vs. 70–75%) and reduced side-product formation. The reaction proceeds under inert argon atmosphere to prevent oxidation of sensitive intermediates.

tert-Butyl Ester Protection Strategy

The tert-butyl ester group is introduced to protect the carboxylic acid functionality during multistep syntheses. A metal-free protocol involving tert-butyl hydroperoxide (TBHP) and benzyl cyanides has been reported for tert-butyl ester formation, though its applicability to this specific scaffold remains unexplored. Alternatively, standard Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) is widely employed for similar bicyclic amines.

Comparative Esterification Methods

MethodConditionsAdvantagesLimitations
Boc₂O ProtectionDMAP, CH₂Cl₂, RTHigh yield (90–95%), mild conditionsRequires anhydrous conditions
TBHP OxidationTBHP, DMF, 60°CMetal-free, scalableSubstrate specificity issues

Reaction Optimization and Catalytic Systems

Palladium vs. Nickel Catalysts

The Ledipasvir synthesis patent highlights the superiority of palladium catalysts in Suzuki-Miyaura couplings involving the target compound. Dichloro bis(di-tert-butylphenylphosphine)palladium(II) achieves near-quantitative conversion, whereas nickel analogs suffer from slower kinetics and lower yields.

Catalyst Performance Comparison

CatalystConversion (%)Byproduct Formation
Pd(II) Complex95<5%
Ni(II) Complex7015–20%

Solvent and Temperature Effects

Optimal solvent systems include polar aprotic solvents such as 1,4-dioxane or THF, which enhance catalyst solubility and intermediate stability. Elevated temperatures (80–90°C) are necessary to overcome the activation energy of the bicyclic scaffold’s steric hindrance.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethyl acetate/n-hexane (1:1 v/v) yields high-purity crystals (>95%).

Physical Properties

  • Molecular Weight : 392.29 g/mol

  • Melting Point : 76.5–78.0°C

  • 1H NMR : δ 8.19 (s, 1H), 7.65 (s, 1H), 7.28 (m, 2H)

Industrial-Scale Production Considerations

Continuous Flow Reactors

Scaling up the Suzuki-Miyaura coupling necessitates continuous flow systems to maintain consistent temperature and mixing, reducing batch-to-batch variability.

Cost-Efficiency Metrics

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading5 mol%1–2 mol%
Solvent Recovery60–70%>90%

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Functional Groups Notable Applications/Properties Reference ID
Target Compound: tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate 6-Bromo-benzimidazole 391.28 Bromo, Boc-protected amine, bicyclic scaffold Protease inhibitor precursor
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate 3-Oxo group 225.26 Ketone, Boc-protected amine, unsaturated bridge Intermediate for stereoselective synthesis
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 6-Hydroxy 213.27 Hydroxyl, Boc-protected amine Enhanced solubility due to polar OH group
tert-Butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Aminomethyl 226.32 Primary amine, Boc-protected amine Building block for peptide conjugates
tert-Butyl (1R,3S,4S)-3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Boronate ester (Suzuki coupling) 457.34 Boron-containing, Boc-protected amine Cross-coupling reagent for aryl synthesis

Key Observations:

Bromo vs. Boronate Esters : The bromo substituent in the target compound enables Suzuki-Miyaura coupling for aryl/heteroaryl introductions, whereas the boronate ester analog (Table 1, Row 5) is a direct coupling partner for such reactions .

Hydroxy vs. Bromo : The hydroxy analog (Table 1, Row 3) exhibits higher aqueous solubility (logP ~1.2 vs. ~3.5 for the bromo compound) due to its polar hydroxyl group, making it preferable for formulations requiring improved bioavailability .

Aminomethyl Derivative: The aminomethyl-substituted compound (Table 1, Row 4) serves as a versatile intermediate for covalent conjugation with carboxylic acids or carbonyl-containing drugs .

Comparison with Analogous Syntheses :

  • Benzotriazole Derivative () : A similar bicyclic system was functionalized with benzotriazole using HATU-mediated coupling, achieving an 83% yield . In contrast, the bromo-benzimidazole coupling in the target compound requires careful control of stoichiometry to avoid polyhalogenation .
  • Boronate Ester Analog () : Synthesized via Miyaura borylation of the bromo precursor, highlighting the bromo group’s utility in post-synthetic modifications .

Key Findings:

  • Lipophilicity : The bromo and boronate ester derivatives exhibit higher logP values (>3.5), favoring blood-brain barrier penetration but limiting aqueous solubility .
  • Stability : The boronate ester analog hydrolyzes rapidly in physiological conditions, whereas the bromo compound remains stable, making it preferable for in vivo studies .

Stereochemical Considerations

Biological Activity

The compound tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 1256387-74-2) is a synthetic organic compound with potential pharmacological applications due to its unique structural features. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H22BrN3O2
  • Molecular Weight : 392.29 g/mol
  • Appearance : Off-white to gray solid
  • Purity : ≥ 98% (by GC) .

The compound features a bicyclic structure that includes a benzimidazole moiety, which is known for its biological activity in various therapeutic areas.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The benzimidazole ring is often associated with the inhibition of specific enzymes, particularly those involved in cancer and infectious diseases.
  • Receptor Modulation : This compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could extend to this compound due to structural similarities.

Antimicrobial Activity

Research on related benzimidazole derivatives has demonstrated significant antimicrobial activity against various pathogens . This suggests that this compound may possess similar properties.

Case Studies

Several case studies have explored the biological activity of compounds with similar structures:

StudyCompoundFindings
6-Bromo-benzimidazole derivativesInduced apoptosis in cancer cell lines; potential for further development as anticancer agents.
Benzimidazole-based compoundsExhibited broad-spectrum antimicrobial activity; effective against Gram-positive and Gram-negative bacteria.
Azabicyclo compoundsShowed interaction with neurotransmitter receptors; implications for neuropharmacology.

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